Cas no 1802987-72-9 (5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine)

5-Methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a tetrahydropyran (oxane) substituent at the 1-position and an amino group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, serving as a key intermediate in the development of bioactive molecules. The presence of the oxan-3-yl group enhances solubility and stability, while the amino functionality allows for further derivatization, making it valuable for constructing heterocyclic scaffolds. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it suitable for applications in drug discovery and agrochemical research.
5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine structure
1802987-72-9 structure
商品名:5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
CAS番号:1802987-72-9
MF:C9H15N3O
メガワット:181.234901666641
CID:5977718
PubChem ID:118288722

5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • SCHEMBL16985277
    • EN300-1112419
    • 1802987-72-9
    • 5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
    • インチ: 1S/C9H15N3O/c1-7-9(10)5-11-12(7)8-3-2-4-13-6-8/h5,8H,2-4,6,10H2,1H3
    • InChIKey: ZVZRTCDXHCBQNV-UHFFFAOYSA-N
    • ほほえんだ: O1CCCC(C1)N1C(C)=C(C=N1)N

計算された属性

  • せいみつぶんしりょう: 181.121512110g/mol
  • どういたいしつりょう: 181.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 53.1Ų

5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1112419-5g
5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
1802987-72-9 95%
5g
$3812.0 2023-10-27
Enamine
EN300-1112419-10g
5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
1802987-72-9 95%
10g
$5652.0 2023-10-27
Enamine
EN300-1112419-5.0g
5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
1802987-72-9
5g
$3812.0 2023-06-10
Enamine
EN300-1112419-0.5g
5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
1802987-72-9 95%
0.5g
$1262.0 2023-10-27
Enamine
EN300-1112419-0.25g
5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
1802987-72-9 95%
0.25g
$1209.0 2023-10-27
Enamine
EN300-1112419-1g
5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
1802987-72-9 95%
1g
$1315.0 2023-10-27
Enamine
EN300-1112419-0.1g
5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
1802987-72-9 95%
0.1g
$1157.0 2023-10-27
Enamine
EN300-1112419-1.0g
5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
1802987-72-9
1g
$1315.0 2023-06-10
Enamine
EN300-1112419-10.0g
5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
1802987-72-9
10g
$5652.0 2023-06-10
Enamine
EN300-1112419-0.05g
5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
1802987-72-9 95%
0.05g
$1104.0 2023-10-27

5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine 関連文献

5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amineに関する追加情報

Comprehensive Overview of 5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine (CAS No. 1802987-72-9)

The compound 5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine (CAS No. 1802987-72-9) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the pyrazole core and the oxan-3-yl substituent, make it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel heterocyclic scaffolds in medicinal chemistry.

In recent years, the search for pyrazole derivatives has surged due to their broad-spectrum biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of the oxan-3-yl group in 5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine enhances its solubility and metabolic stability, addressing key challenges in drug development. This aligns with the growing trend of optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in modern pharmaceuticals.

From a synthetic chemistry perspective, CAS No. 1802987-72-9 serves as a valuable building block for constructing more complex molecules. Its amine functionality allows for straightforward derivatization, enabling the creation of libraries of compounds for high-throughput screening. This is particularly relevant in the era of AI-driven drug discovery, where computational models require diverse chemical datasets to predict bioactivity accurately.

Environmental and regulatory considerations also play a role in the interest surrounding this compound. Unlike many traditional intermediates, 5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine exhibits favorable environmental profiles, aligning with the global shift toward green chemistry principles. Its synthesis can often be achieved using catalytic methods, reducing waste and energy consumption—a critical factor for industries aiming to meet sustainability goals.

Another area of exploration is the compound's potential in agrochemical applications. The pyrazole moiety is a common feature in many pesticides and herbicides, and modifications like those in 5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine could lead to next-generation crop protection agents with improved efficacy and safety profiles. This is especially pertinent given the increasing focus on food security and sustainable farming practices.

For researchers and manufacturers, sourcing high-quality CAS No. 1802987-72-9 is essential. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify purity and structural integrity. The compound's stability under various storage conditions further enhances its practicality for industrial and academic use.

In summary, 5-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine represents a compelling case study in the intersection of synthetic chemistry, drug discovery, and sustainability. Its multifaceted applications and alignment with contemporary scientific trends ensure its continued relevance in both research and commercial sectors.

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